molecular formula C9H18O3 B13812291 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane CAS No. 2203-73-8

2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane

Cat. No.: B13812291
CAS No.: 2203-73-8
M. Wt: 174.24 g/mol
InChI Key: OIANMOSENHQVOP-UHFFFAOYSA-N
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Description

2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.2374 . It is a dioxolane derivative, characterized by its unique structure that includes an ethoxy group and four methyl groups attached to the dioxolane ring. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane typically involves the cyclization of glycol monoesters. One common method includes the reaction of ethyl vinyl ether with pinacol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to meet the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted dioxolanes .

Scientific Research Applications

2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane involves its interaction with specific molecular targets. The ethoxy group and the dioxolane ring play crucial roles in its reactivity and interaction with other molecules. The pathways involved may include nucleophilic attack, electrophilic substitution, and radical formation .

Comparison with Similar Compounds

  • 2-Methoxy-4,4,5,5-tetramethyl-1,3-dioxolane
  • 2-Allyl-4,4,5,5-tetramethyl-1,3-dioxolane
  • 2-Chloro-4,4,5,5-tetramethyl-1,3-dioxolane

Comparison: Compared to these similar compounds, 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane is unique due to its ethoxy group, which imparts different chemical properties and reactivity. For instance, the presence of the ethoxy group can influence the compound’s solubility, boiling point, and reactivity in substitution reactions .

Properties

CAS No.

2203-73-8

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane

InChI

InChI=1S/C9H18O3/c1-6-10-7-11-8(2,3)9(4,5)12-7/h7H,6H2,1-5H3

InChI Key

OIANMOSENHQVOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1OC(C(O1)(C)C)(C)C

Origin of Product

United States

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